molecular formula C8H7NO5 B6158065 3-hydroxy-2-methyl-4-nitrobenzoic acid CAS No. 1403597-59-0

3-hydroxy-2-methyl-4-nitrobenzoic acid

Cat. No.: B6158065
CAS No.: 1403597-59-0
M. Wt: 197.1
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Description

3-Hydroxy-2-methyl-4-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-methyl-4-nitrobenzoic acid typically involves the nitration of 3-hydroxy-2-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-methyl-4-nitrobenzoic acid or 3-hydroxy-2-methyl-4-nitrobenzaldehyde.

    Reduction: Formation of 3-hydroxy-2-methyl-4-aminobenzoic acid.

    Substitution: Formation of halogenated derivatives like 3-hydroxy-2-methyl-4-nitrobenzyl bromide.

Scientific Research Applications

3-Hydroxy-2-methyl-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methyl-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methyl-2-nitrobenzoic acid
  • 2-Hydroxy-4-nitrobenzoic acid
  • 3-Hydroxy-5-nitrobenzoic acid

Uniqueness

3-Hydroxy-2-methyl-4-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

1403597-59-0

Molecular Formula

C8H7NO5

Molecular Weight

197.1

Purity

95

Origin of Product

United States

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